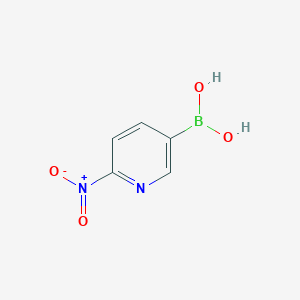

(6-Nitropyridin-3-yl)boronic acid

Description

General Significance of Organoboron Compounds in Chemical Research

Organoboron compounds, organic molecules featuring a carbon-boron bond, have become mainstays in the arsenal (B13267) of synthetic chemists. acs.orgresearchgate.net Their rise to prominence is largely due to their unique combination of stability, reactivity, and functional group tolerance. nih.govwiley-vch.de Unlike many other organometallic reagents, organoboron compounds, particularly boronic acids, are often stable to air and moisture, making them easier and safer to handle. acs.org

The most significant contribution of organoboron chemistry to organic synthesis is undoubtedly its central role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govresearchgate.net This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. nih.govresearchgate.net The low toxicity of the boron-containing byproducts further enhances the appeal of this methodology, aligning with the growing emphasis on green chemistry. nih.gov

Pyridylboronic Acids: A Key Class of Heteroaryl Boronic Acids

Within the broader family of organoboron reagents, heteroaryl boronic acids, which contain a boron substituent on a heterocyclic ring, are of immense value. Pyridylboronic acids, in particular, have garnered significant attention as they provide a direct route to introduce the versatile pyridine (B92270) scaffold into a wide array of molecules. acs.orgresearchgate.net The pyridine ring is a ubiquitous feature in numerous biologically active compounds and functional materials.

The synthesis of pyridylboronic acids can be challenging due to the electronic nature of the pyridine ring and the potential for the nitrogen atom to interfere with the reaction chemistry. researchgate.netresearchgate.net However, methods such as halogen-metal exchange followed by quenching with a borate (B1201080) ester have been developed to provide access to a variety of substituted pyridylboronic acids. researchgate.netresearchgate.net These compounds are crucial partners in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex heteroaromatic systems. acs.orgnih.gov

Focus on (6-Nitropyridin-3-yl)boronic Acid: A Representative Nitro-Substituted Pyridylboronic Acid

This compound is a prime example of a highly functionalized pyridylboronic acid that offers unique synthetic possibilities. Its structure combines the versatile reactivity of the boronic acid group with the distinct electronic properties imparted by the nitro-substituted pyridine ring.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 1236354-21-4 |

| Molecular Formula | C₅H₅BN₂O₄ |

| Molecular Weight | 167.92 g/mol |

| Physical Form | White to Yellow Solid |

| Storage Temperature | 2-8 °C |

This table contains data for this compound, sourced from commercial suppliers. sigmaaldrich.com

The presence of a nitro group (NO₂) profoundly influences the electronic landscape of the pyridine ring. The nitro group is a potent electron-withdrawing group, acting through both inductive and resonance effects. This has two major consequences for the reactivity of the molecule.

Firstly, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic aromatic substitution. This feature can be exploited in synthetic design to introduce other functional groups onto the ring. Secondly, the strong electron-withdrawing effect of the nitro group impacts the reactivity of the boronic acid moiety in cross-coupling reactions. While electron-poor boronic acids can sometimes be challenging substrates, their successful coupling provides access to biaryl structures with unique electronic properties. mdpi.com The nitrogen atom in the pyridine ring also deactivates the ring towards electrophilic substitution, directing incoming electrophiles primarily to the meta position relative to the nitrogen.

The synthesis of this compound would likely proceed from a corresponding halo-substituted nitropyridine, such as 3-bromo-6-nitropyridine or 3-chloro-6-nitropyridine. A common synthetic strategy involves a lithium-halogen exchange at low temperature, followed by the addition of a trialkyl borate, such as triisopropyl borate, and subsequent acidic workup to yield the desired boronic acid.

The primary application of this compound is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This allows for the direct installation of the 6-nitropyridin-3-yl fragment onto a variety of aromatic and heteroaromatic systems. The resulting nitro-substituted biaryl compounds can serve as valuable intermediates for further transformations, such as the reduction of the nitro group to an amine, opening up avenues for the synthesis of a diverse range of complex molecules, including those with potential applications in medicinal chemistry and materials science. nih.gov

Properties

IUPAC Name |

(6-nitropyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BN2O4/c9-6(10)4-1-2-5(7-3-4)8(11)12/h1-3,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWHYFYZQVHGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901293217 | |

| Record name | B-(6-Nitro-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236354-21-4 | |

| Record name | B-(6-Nitro-3-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236354-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | B-(6-Nitro-3-pyridinyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901293217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6-nitropyridin-3-yl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Nitropyridin 3 Yl Boronic Acid and Analogs

Strategic Approaches to Pyridylboronic Acid Construction

The introduction of a boronic acid group onto a pyridine (B92270) ring can be accomplished through several synthetic routes. The choice of method often depends on the substitution pattern of the pyridine, the desired regioselectivity, and the compatibility of the reaction conditions with other functional groups present in the molecule.

Halogen-Metal Exchange and Subsequent Borylation (e.g., Organolithium and Grignard Reagents)

A traditional and widely used method for the synthesis of pyridylboronic acids involves the reaction of a halopyridine with an organometallic reagent, such as an organolithium or Grignard reagent, followed by quenching with a boron electrophile. acsgcipr.orgorgsyn.org This halogen-metal exchange generates a highly reactive pyridyl anion that readily reacts with boronic esters to form the desired product. orgsyn.org

The process typically involves the use of strong bases like alkyllithiums at low temperatures to facilitate the exchange. acsgcipr.orgnih.govharvard.edu For instance, 3-bromopyridine (B30812) can be treated with n-butyllithium at low temperatures to form 3-lithiopyridine, which is then reacted with a trialkyl borate (B1201080) to yield 3-pyridylboronic acid. orgsyn.org However, a significant challenge with nitro-substituted aryl compounds is their incompatibility with the highly basic and nucleophilic conditions of lithiation, which can lead to undesired side reactions with the nitro group. stackexchange.com

The rate of halogen-metal exchange is dependent on the halogen, with the reactivity order being I > Br > Cl >> F. imperial.ac.uk The choice of solvent can also influence the selectivity of the reaction due to the aggregation state of the organolithium reagent. imperial.ac.uk While this method is effective for many pyridyl systems, the harsh conditions can limit its applicability for substrates with sensitive functional groups. acsgcipr.org

Table 1: Halogen-Metal Exchange for Pyridylboronic Acid Synthesis

| Halopyridine Substrate | Organometallic Reagent | Borylation Reagent | Key Reaction Conditions | Typical Product | Reference |

|---|---|---|---|---|---|

| 3-Bromopyridine | n-Butyllithium | Trialkyl borate | Low temperature (e.g., -40°C to 0°C) | 3-Pyridylboronic acid | orgsyn.org |

| Aryl Halides | t-Butyllithium | Not specified | Low temperature, often requires 2 equivalents of t-BuLi | Aryllithium species | harvard.edu |

Directed Ortho-Metallation (DoM) and Borylation

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. uwindsor.canih.gov This method relies on the presence of a directing group (DG) on the pyridine ring, which coordinates to an organolithium base and directs deprotonation to the adjacent ortho position. uwindsor.caresearchgate.net The resulting ortho-lithiated species can then be trapped with a boron electrophile to afford the corresponding boronic acid. nih.gov

Common directing groups for pyridine rings include amides, carbamates, and ethers. uwindsor.canih.gov The strength of the directing group and the choice of the base are crucial for the success of the reaction. uwindsor.ca This approach offers high regioselectivity, which is a significant advantage over other methods. researchgate.net A one-pot DoM-borylation-Suzuki-Miyaura cross-coupling sequence has been developed for the synthesis of azabiaryls, demonstrating the utility of this methodology. nih.gov This process avoids the often-difficult isolation of pyridyl boronic acids, which can be prone to deboronation. nih.gov

Table 2: Directed Ortho-Metallation for Pyridylboronic Acid Synthesis

| Substrate with Directing Group | Base | Borylation Reagent | Key Feature | Product Type | Reference |

|---|---|---|---|---|---|

| Pyridyl carboxamides | LDA | B(OiPr)3 | High regioselectivity for ortho-position | ortho-Borylated pyridyl amides | nih.gov |

| Aromatic compounds with various DGs | Strong bases (e.g., alkyllithiums) | Electrophilic boron source | Predictable site-selectivity | ortho-Functionalized boronic acids | researchgate.net |

Transition Metal-Catalyzed Borylation Reactions

In recent years, transition metal-catalyzed borylation reactions have emerged as powerful and versatile methods for the synthesis of aryl and heteroaryl boronic acids, offering milder reaction conditions and broader functional group tolerance compared to traditional organometallic methods.

Palladium-catalyzed cross-coupling reactions, particularly the Miyaura borylation, are widely used for the synthesis of pyridylboronic esters. stackexchange.com This reaction typically involves the coupling of a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.org

Significant advancements in this area have focused on the development of highly active and efficient catalyst systems. The use of specific phosphine (B1218219) ligands, such as dicyclohexylphosphino biphenyl (B1667301) ligands, has been shown to improve catalyst performance, allowing for lower catalyst loadings and shorter reaction times. nih.gov An improved system utilizing PdCl₂(CH₃CN)₂ with the SPhos ligand has been developed for the borylation of a wide range of aryl and heteroaryl halides, including chlorides, with the more economical pinacol (B44631) borane (B79455) (HBpin). organic-chemistry.org This method demonstrates broad substrate scope and functional group tolerance. organic-chemistry.orgnih.gov

Table 3: Palladium-Catalyzed Borylation of Halopyridines

| Halopyridine Substrate | Boron Source | Catalyst System | Key Advantages | Product | Reference |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Halides (I, Br, Cl) | Pinacol borane (HBpin) | PdCl₂(CH₃CN)₂ / SPhos | Cost-effective, atom-economical, broad scope | Aryl/Heteroaryl pinacol boronate esters | organic-chemistry.org |

| Aryl Iodides | Pinacol borane (HBpin) | PdCl₂(CH₃CN)₂ / Dialkylbiarylphosphine ligand | Low catalyst loading, short reaction times | Aryl boronate ester | nih.gov |

Iridium-catalyzed C-H borylation has become a valuable tool for the direct functionalization of C-H bonds in pyridines, offering an atom-economical approach to pyridylboronates. researchgate.netillinois.edursc.orgnih.gov These reactions typically employ an iridium catalyst, such as [Ir(cod)Cl]₂, with a bipyridine ligand and a diboron reagent like B₂pin₂. researchgate.net

A significant challenge in the iridium-catalyzed borylation of pyridines is the potential for catalyst inhibition through coordination of the pyridine nitrogen to the iridium center. researchgate.netrsc.orgnih.gov This can lead to low reactivity. However, the introduction of an electron-withdrawing substituent at the C-2 position of the pyridine ring can overcome this inhibition and also slow the rate of protodeborylation of the resulting boronate ester, allowing for its isolation. researchgate.netrsc.orgnih.gov The regioselectivity of these reactions is influenced by a combination of steric and electronic effects. researchgate.net For instance, iridium-catalyzed C-H borylation of CF₃-substituted pyridines has been shown to proceed with sterically governed regioselectivity. nih.gov

In a push towards more sustainable and environmentally friendly synthetic methods, photoinduced and metal-free borylation strategies have gained considerable attention. nih.gov These methods offer mild reaction conditions and avoid the use of potentially toxic and expensive transition metal catalysts. researchgate.net

One approach involves the visible-light-induced borylation of aryl halides catalyzed by an in situ formed donor-acceptor complex. nih.govrsc.org This process can be carried out under metal-free conditions and demonstrates good functional group tolerance. nih.gov Another strategy utilizes the photochemical properties of nitroarenes to facilitate a cascade denitrogenative borylation under visible light, offering a novel route to arylboronates from readily available starting materials. nih.gov Furthermore, metal-free borylation of aryl halides can be achieved in an aqueous phase using a simple organic catalyst like 1-methylbenzimidazole (B167850) under photoirradiation, highlighting the green potential of these methods. rsc.org

[4+2] Cycloaddition Approaches to Pyridylboronic Acid Frameworks

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for constructing six-membered rings and can be adapted for pyridine synthesis. acsgcipr.orgwikipedia.org In this context, a diene reacts with a dienophile to form a cyclohexene (B86901) derivative, which can then be aromatized to a pyridine ring. acsgcipr.orgwikipedia.org This approach is atom-efficient and allows for the creation of highly substituted pyridines. acsgcipr.orgnih.gov

There are two main types of Diels-Alder reactions: normal-demand and inverse-demand. wikipedia.org For the synthesis of pyridyl frameworks, inverse-demand Diels-Alder reactions are often more successful. acsgcipr.org In these reactions, an electron-poor diene, such as a 1,2,4-triazine, reacts with a dienophile. The initial cycloadduct typically extrudes a small molecule like nitrogen gas to form a dihydropyridine, which then aromatizes to the final pyridine product. acsgcipr.org

Alternatively, nitropyridines themselves can act as dienophiles in polar Diels-Alder reactions. Theoretical studies using Density Functional Theory (DFT) have shown that compounds like 3-nitropyridine (B142982) can react with various dienes to form quinoline (B57606) derivatives after cycloaddition. sciforum.net The presence of the electron-withdrawing nitro group makes the pyridine ring more susceptible to acting as a dienophile. sciforum.net The regioselectivity of such reactions is influenced by the electronic properties of both the nitropyridine and the diene. sciforum.net For instance, in the reaction of 3-nitropyridine with isoprene, the most electrophilic carbon of the nitropyridine (C4) reacts with the most nucleophilic carbon of the diene. sciforum.net

While the direct use of a borylated dienophile or diene in a [4+2] cycloaddition to form a pyridylboronic acid is complex, this strategy offers a modular approach to assemble the core structure. The boronic acid moiety could be introduced either before or after the formation of the pyridine ring. A significant challenge is the availability of the necessary diene and dienophile precursors, which can require multi-step syntheses. acsgcipr.org

Synthetic Challenges Posed by the Nitro Group in Pyridyl Systems

The nitro group introduces significant electronic and chemical challenges in the synthesis of pyridylboronic acids. Its strong electron-withdrawing nature deactivates the pyridine ring towards certain reactions while influencing the regioselectivity of others.

Regioselectivity Considerations in Borylation of Nitropyridines

Achieving the desired regioselectivity during the borylation of nitropyridines is a critical challenge. The nitro group is a powerful deactivating group and a meta-director in electrophilic aromatic substitution (EAS) reactions. youtube.comyoutube.com This is due to both inductive electron withdrawal and resonance effects that pull electron density from the ring, creating partial positive charges at the ortho and para positions. youtube.com Consequently, an incoming electrophile, such as a borylating agent in an electrophilic borylation reaction, will preferentially add to the meta position. youtube.com

In the context of a pyridine ring, the nitrogen atom also strongly influences regioselectivity. Iridium-catalyzed C-H borylation is a common method for synthesizing aryl and heteroaryl boronic esters. arkat-usa.orgumich.edu The regioselectivity of this reaction is typically governed by steric factors, with borylation occurring at the least hindered C-H bond. umich.edu However, electronic effects are also significant, especially in heteroaromatic systems. umich.edu The interplay between the directing effect of the ring nitrogen and the deactivating, meta-directing nitro group can lead to complex mixtures of isomers or favor a specific regioisomer. For 6-nitropyridine, the positions are influenced by both the nitrogen and the nitro group, making the prediction of borylation sites complex without experimental data. Directing groups can be employed to control the position of borylation by coordinating to the catalyst and directing it to a specific C-H bond, often ortho to the directing group. rsc.org

Below is a table summarizing the directing effects of substituents on a pyridine ring, which are crucial for predicting the outcome of borylation reactions.

| Substituent Type | Directing Effect | Ring Activity | Example |

| Activating Groups | Ortho, Para | Activating | -NH₂, -OR |

| Weakly Deactivating Groups | Ortho, Para | Deactivating | -Cl, -Br |

| Moderately Deactivating Groups | Meta | Deactivating | -C=O |

| Strongly Deactivating Groups | Meta | Deactivating | -NO₂, -NR₃⁺ |

This table illustrates the general directing effects of various functional groups in electrophilic aromatic substitution reactions. youtube.com

Functional Group Compatibility and Protecting Group Strategies

The synthesis of complex molecules like (6-Nitropyridin-3-yl)boronic acid requires careful consideration of functional group compatibility. The nitro group itself is relatively stable and tolerant of many reaction conditions, including some cross-coupling reactions. nih.gov However, its strong electron-withdrawing nature can affect the reactivity of other functional groups on the pyridine ring.

A major challenge arises when the nitro group needs to be reduced to an amine. The resulting amino group is a strong activating group and is highly susceptible to oxidation and other side reactions. masterorganicchemistry.com This often necessitates the use of protecting groups. masterorganicchemistry.com The amino group can be protected as an amide, for example, by reacting it with an acyl chloride. This protection strategy moderates the activating effect of the amine and prevents unwanted side reactions during subsequent synthetic steps. masterorganicchemistry.com

Similarly, the boronic acid functional group itself may require protection during certain chemical transformations. Boronic acids can be unstable and may not be compatible with all reaction conditions. google.com They can be converted into more robust boronate esters, such as pinacol esters, which are generally more stable and easier to handle. orgsyn.org Another strategy involves the use of N-methyliminodiacetic acid (MIDA) to form a stable, crystalline adduct that protects the boronic acid. google.com

The following table outlines common protecting groups for amines and boronic acids relevant to the synthesis of functionalized pyridines.

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Amine | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) |

| Amine | 9-Fluorenylmethoxycarbonyl | Fmoc | Mild Base (e.g., Piperidine) researchgate.net |

| Amine | Benzyl | Bn | Hydrogenolysis researchgate.net |

| Boronic Acid | Pinacol Ester | Bpin | Hydrolysis |

| Boronic Acid | N-Methyliminodiacetic acid | MIDA | Mild aqueous base |

This table provides examples of common protecting groups and their typical removal conditions. utsouthwestern.eduresearchgate.net

Optimization and Scalability of Synthetic Protocols

The transition from a laboratory-scale synthesis to a large-scale industrial process presents numerous challenges. For the synthesis of this compound, optimization and scalability are crucial for ensuring an efficient, cost-effective, and safe process. arkat-usa.org The halogen-metal exchange followed by borylation is often considered a reliable and cost-effective method for the large-scale preparation of pyridinylboronic acids. arkat-usa.org

Key parameters that require optimization include:

Reaction Conditions: Temperature, pressure, reaction time, and solvent choice must be carefully optimized to maximize yield and minimize side products. For instance, continuous flow reactors can offer better control over reaction parameters and improve safety and scalability compared to batch processes. researchgate.net

Reagent Stoichiometry: The precise ratio of reactants and catalysts needs to be fine-tuned. Reducing the amount of expensive catalysts or hazardous reagents is a primary goal in process optimization.

Catalyst Selection and Loading: For catalyzed reactions, such as C-H borylation or Suzuki coupling, selecting the most active and stable catalyst is critical. Catalyst loading should be minimized to reduce costs without significantly impacting reaction efficiency. acs.org

Work-up and Purification: Developing a simple and efficient purification protocol is essential for large-scale production. Crystallization is often preferred over chromatography as it is more amenable to scale-up. researchgate.net

Green Chemistry Principles: The optimization process should also consider environmental impact, aiming to reduce waste, use less hazardous solvents, and improve atom economy.

Comprehensive Analysis of Reactivity and Mechanistic Pathways of 6 Nitropyridin 3 Yl Boronic Acid

Transition Metal-Catalyzed Carbon-Carbon Bond Forming Reactions

The palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic chemistry, and (6-Nitropyridin-3-yl)boronic acid is a versatile substrate in this context. The Suzuki-Miyaura coupling is arguably the most utilized of these reactions. fishersci.co.uk

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling reaction facilitates the formation of a carbon-carbon bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The general catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

The success of the Suzuki-Miyaura coupling with nitroaryl boronic acids, such as this compound, is highly dependent on the catalyst system employed. The presence of the electron-withdrawing nitro group can influence the reactivity of the boronic acid and the stability of the palladium intermediates. nih.gov

Modern ligand design focuses on creating electron-rich and sterically bulky phosphine (B1218219) ligands. libretexts.org Electron-rich ligands facilitate the oxidative addition step, while bulky ligands promote the final reductive elimination step. libretexts.org For nitro-substituted substrates, which can be challenging, specialized ligands have been developed to enhance catalytic activity and stability. researchgate.net Buchwald's biaryl phosphine ligands, such as SPhos and XPhos, are highly effective for the coupling of heterocyclic systems, including those with electron-withdrawing groups. rsc.org These ligands, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, have demonstrated high efficacy. rsc.org

Recent advancements have also seen the development of palladium pre-catalysts that generate the active Pd(0) species under mild conditions, allowing for challenging couplings to be performed efficiently. rsc.org For instance, the use of a Pd/NHC (N-heterocyclic carbene) catalyst system has shown higher activity than the Pd/BrettPhos system for the Suzuki-Miyaura coupling of nitroarenes. nih.gov

Table 1: Catalyst Systems for Suzuki-Miyaura Coupling of Nitroaryl Boronic Acids

| Catalyst/Ligand System | Key Features | Application |

|---|---|---|

| Pd(OAc)₂/SPhos or XPhos | Electron-rich and bulky biaryl phosphine ligands. rsc.org | Effective for a wide range of heterocyclic couplings, including those with electron-withdrawing groups. rsc.org |

| Pd₂(dba)₃/Buchwald ligands | Robust system for generating active Pd(0). rsc.org | Broad applicability in coupling challenging substrates. rsc.org |

| Pd/NHC catalysts | Strong electron-donating N-heterocyclic carbene ligands. nih.gov | Higher activity than some phosphine-based systems for nitroarene coupling. nih.gov |

| Pd/BrettPhos | A bulky biarylphosphine ligand. nih.gov | Enabled the first Suzuki-Miyaura couplings of nitroarenes. nih.gov |

The electron-withdrawing nature of the nitro group in this compound has a significant impact on its reactivity. While electron-deficient arylboronic acids can be prone to protodeboronation, a side reaction that consumes the starting material, the nitro group also influences the key transmetalation step of the Suzuki-Miyaura cycle. nih.gov

Transmetalation involves the transfer of the organic group from the boron atom to the palladium center. rsc.org The mechanism of this step is complex and can proceed through different pathways. nih.gov The Lewis acidity of the boron atom is a crucial factor; a more Lewis acidic boron center can facilitate the formation of a boronate species upon reaction with a base, which is generally more reactive in the transmetalation step. rsc.org The nitro group, by withdrawing electron density, increases the Lewis acidity of the boron atom in this compound.

The outcome of the Suzuki-Miyaura coupling of this compound is highly sensitive to the reaction conditions.

Solvent: The choice of solvent is critical as it can affect the solubility of the reagents and the stability of the catalytic species. hes-so.ch Common solvents include dioxane, toluene, and dimethylformamide (DMF), often in the presence of water. yonedalabs.com Anhydrous conditions have also been explored, particularly for heteroaryl couplings, to prevent side reactions like protodeboronation. nih.gov The use of trimethyl borate (B1201080) as an additive in anhydrous conditions has been shown to enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning. nih.gov

Base: A base is essential for the activation of the boronic acid. organic-chemistry.org Common inorganic bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). researchgate.netresearchgate.net The strength and nature of the base can significantly influence the reaction rate and yield. researchgate.net For instance, stronger bases can promote the transmetalation step. hes-so.ch The choice of base must also consider the potential for base-labile functional groups on the coupling partners. organic-chemistry.org

Temperature: The reaction temperature affects the reaction kinetics, with higher temperatures generally leading to faster reaction rates. researchgate.netresearchgate.net However, excessively high temperatures can lead to catalyst decomposition and an increase in side reactions. hes-so.ch The optimal temperature is therefore a balance between achieving a reasonable reaction rate and maintaining the integrity of the catalyst and substrates. hes-so.chresearchgate.net

Table 2: Influence of Reaction Conditions on Suzuki-Miyaura Coupling

| Parameter | Effect on Reaction | Common Choices |

|---|---|---|

| Solvent | Affects solubility, catalyst stability, and reaction rate. hes-so.ch | Dioxane/water, Toluene/water, DMF, THF. hes-so.chyonedalabs.com |

| Base | Activates the boronic acid for transmetalation. organic-chemistry.org | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH. hes-so.chresearchgate.netresearchgate.net |

| Temperature | Influences reaction rate and catalyst stability. researchgate.netresearchgate.net | Room temperature to 120-150°C. fishersci.co.uk |

A common side reaction in Suzuki-Miyaura couplings is the homocoupling of the boronic acid, which leads to the formation of a symmetrical biaryl product. yonedalabs.com This undesired reaction can occur through several mechanisms and is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture. yonedalabs.comreddit.com

If the palladium catalyst is not in its active Pd(0) state, it can catalyze the homocoupling of two boronic acid molecules. yonedalabs.com This is particularly relevant when using Pd(II) precursors, as incomplete reduction to Pd(0) can lead to this side reaction. reddit.com The presence of oxygen can also facilitate the oxidation of Pd(0) to Pd(II), further promoting homocoupling. yonedalabs.com Therefore, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is a common practice to minimize this side reaction. fishersci.co.uk

Other Metal-Catalyzed Cross-Coupling Reactions (e.g., Stille Coupling for nitro-pyridyl precursors)

While the Suzuki-Miyaura coupling is highly versatile, other cross-coupling reactions can also be employed for the synthesis of molecules containing the nitro-pyridyl moiety. The Stille coupling, for instance, involves the reaction of an organotin compound with an organic halide or pseudohalide, also catalyzed by palladium. nrochemistry.comwikipedia.org

The Stille reaction offers the advantage of being tolerant to a wide range of functional groups and is not sensitive to moisture. nrochemistry.com However, a significant drawback is the toxicity of the organotin reagents. organic-chemistry.org The general mechanism of the Stille coupling is similar to the Suzuki coupling, proceeding through oxidative addition, transmetalation, and reductive elimination. nrochemistry.com For the synthesis of nitro-pyridyl compounds, a Stille coupling could involve a nitropyridyl halide and an appropriate organostannane.

Non-Cross-Coupling Reactivity of Pyridylboronic Acids

Beyond their widespread use in Suzuki-Miyaura cross-coupling, pyridylboronic acids exhibit reactivity in several other important transformation types. Understanding these alternative pathways is crucial for predicting side reactions and developing novel synthetic applications.

Protodeboronation is a significant undesired side reaction where a proton replaces the boronic acid group. wiley-vch.de The mechanism and rate of this process are highly dependent on the substitution pattern of the pyridine (B92270) ring and the reaction's pH. researchgate.netljmu.ac.uk

For pyridylboronic acids, the position of the nitrogen atom relative to the C–B bond is critical. 2-Pyridylboronic acids are known to undergo rapid protodeboronation, especially under neutral pH conditions. wiley-vch.deresearchgate.net This instability is attributed to a unimolecular fragmentation of a zwitterionic intermediate formed by intramolecular coordination between the pyridine nitrogen and the boron atom. wiley-vch.de

In stark contrast, 3- and 4-pyridylboronic acids are substantially more stable, with half-lives for protodeboronation that can be greater than a week under similar conditions. researchgate.netljmu.ac.uk As a 3-pyridyl derivative, this compound is expected to exhibit this higher stability. Furthermore, the presence of a strong electron-withdrawing nitro group at the 6-position is anticipated to decrease the basicity of the pyridine nitrogen and reduce the electron density of the aromatic ring. This electronic effect can further attenuate the rate of protodeboronation. libretexts.org

Control over protodeboronation can be exerted by manipulating the reaction pH. wiley-vch.de For the reactive 2-pyridylboronic acids, adding either acid or base shifts the equilibrium away from the highly reactive zwitterionic species, thus slowing the rate of protodeboronation. wiley-vch.de For more stable isomers like this compound, careful pH control remains essential to prevent competing decomposition pathways, especially under the basic conditions typical of cross-coupling reactions. ljmu.ac.uk

Table 1: pH-Rate Profile and Stability of Pyridylboronic Acids

| Compound | Position of Boronic Acid | Relative Stability to Protodeboronation | Dominant Mechanism at Neutral pH |

| 2-Pyridylboronic Acid | 2 | Low | Fragmentation of zwitterion wiley-vch.deresearchgate.net |

| 3-Pyridylboronic Acid | 3 | High | Very slow protodeboronation researchgate.netljmu.ac.uk |

| 4-Pyridylboronic Acid | 4 | High | Very slow protodeboronation researchgate.netljmu.ac.uk |

Boronic acids are susceptible to oxidative degradation, which converts the C–B bond into a C–O bond, typically yielding a phenol (B47542) derivative. digitellinc.comrsc.org This process is a significant liability, particularly in biological applications or reactions involving oxidative conditions. digitellinc.comnih.govpnas.org The oxidation is often mediated by reactive oxygen species, and at physiological pH, some boronic acids can be oxidized at rates comparable to thiols. nih.govpnas.org

The mechanism of oxidation can be influenced by the choice of oxidant; for example, hydrogen peroxide is known to oxidize aryl boronates to phenols. rsc.org The key to mitigating this degradation lies in reducing the susceptibility of the boronic acid moiety to attack.

Several strategies have been developed to enhance the oxidative stability of boronic acids:

Formation of Boronate Esters and Salts: Protecting the boronic acid as a boronate ester, such as a pinacol (B44631) ester, can offer some stability, although this does not always provide sufficient protection against oxidation. pnas.orgchem-station.com Conversion to trifluoroborate salts (R-BF₃K) significantly increases stability, as the electron-donating fluorine atoms fill the empty p-orbital of the boron, making it less electrophilic and resistant to oxidation. chem-station.com

Intramolecular Coordination: The use of protecting groups like N-methyliminodiacetic acid (MIDA) creates a stable five-membered ring through an intramolecular dative bond from nitrogen to boron. chem-station.com This coordination stabilizes the boron center against both hydrolysis and oxidation. chem-station.com

Stereoelectronic Deactivation: A highly effective modern strategy involves diminishing the electron density on the boron atom. nih.gov It has been demonstrated that installing a pendant carboxyl group to form an intramolecular ester, known as a boralactone, can increase oxidative stability by up to 10,000-fold. nih.govpnas.org Computational studies reveal this stability arises from the diminished stabilization of the developing empty p-orbital on boron in the rate-limiting transition state of the oxidation reaction. nih.govpnas.org

For this compound, the strong electron-withdrawing nature of the nitro group may inherently provide some protection against oxidation, but for sensitive applications, conversion to a trifluoroborate or MIDA-boronate would be a prudent mitigation strategy.

Pyridylboronic acids can serve as nucleophiles in non-Suzuki-Miyaura C-C bond-forming reactions, most notably in rhodium-catalyzed conjugate additions to α,β-unsaturated systems. wiley-vch.deacs.orgnih.gov This reaction allows for the direct introduction of a pyridyl group at the β-position of ketones, esters, and amides.

The catalytic cycle is thought to involve the transmetalation of the pyridyl group from the boronic acid to a Rh(I) complex, often a hydroxyrhodium species, to generate an arylrhodium intermediate. wiley-vch.de This intermediate then undergoes insertion of the activated alkene, followed by protonolysis to release the conjugate addition product and regenerate the active rhodium catalyst. wiley-vch.de

The development of chiral ligands has enabled highly enantioselective versions of this reaction, providing access to valuable chiral building blocks. acs.org In the context of pyridylboronic acids, reaction conditions must be carefully optimized to favor the desired conjugate addition over competing protodeboronation, with factors like the choice of solvent (e.g., alcohols) playing a crucial role in inhibiting the latter. acs.org

Detailed Mechanistic Investigations

The utility of this compound in synthesis is primarily defined by its behavior in palladium-catalyzed cross-coupling. Mechanistic studies provide a deep understanding of the key steps governing the efficiency of these transformations.

Transmetalation, the transfer of the organic group from boron to the palladium center, is the crucial C-C bond-forming step in the Suzuki-Miyaura reaction. nih.gov Its mechanism has been the subject of extensive investigation, with both experimental and computational studies providing critical insights. acs.orgwikipedia.org

Two primary mechanistic pathways are generally considered:

The Boronate Pathway: In this pathway, the boronic acid first reacts with a base (e.g., hydroxide) to form a more nucleophilic tetracoordinate boronate species [R-B(OH)₃]⁻. This activated boronate then displaces the halide or other ligand from the arylpalladium(II) complex. wikipedia.orgnih.gov

The Oxo-Palladium Pathway: Here, the base first reacts with the arylpalladium(II) halide complex to form an arylpalladium(II) hydroxide (B78521) complex [Ar-Pd-OH]. This species then reacts with the neutral, tricoordinate boronic acid. nih.gov

Historically, the precise nature of the intermediates in this step remained elusive. However, the application of low-temperature, rapid-injection NMR spectroscopy has enabled the direct observation and characterization of previously "missing" pre-transmetalation intermediates. libretexts.org These experimental studies have identified species containing Pd-O-B linkages, confirming that both tricoordinate boronic acid complexes and tetracoordinate boronate complexes can be kinetically competent to undergo transmetalation. beilstein-journals.org

Computational studies, primarily using Density Functional Theory (DFT), have complemented these experimental findings. rsc.orgwikipedia.org These calculations have been used to model the structures of intermediates and transition states for both the boronate and oxo-palladium pathways, evaluate their relative energy barriers, and predict the influence of ligands and substrates on the operative mechanism. rsc.orgacs.orgwikipedia.org For instance, DFT studies have explored how the steric and electronic properties of phosphine ligands on the palladium center affect the energy barrier of the transmetalation step. rsc.org

Kinetic studies have been instrumental in dissecting the catalytic cycle. By monitoring the decay of intermediates and the formation of products over time, researchers can determine the rate constants for individual steps. For example, kinetic analysis of the pre-transmetalation complexes observed by NMR has allowed for the direct measurement of the rate of the transmetalation event itself. beilstein-journals.org These studies have revealed how the structure of the boronic ester or the nature of the ligands on palladium can significantly influence the rate of aryl group transfer. acs.org

A clean, first-order decay is often observed for the arylpalladium complex during the transmetalation step, allowing for the calculation of precise rate constants (k_obs_). beilstein-journals.org This kinetic data is invaluable for comparing the efficiency of different catalytic systems and for validating mechanistic hypotheses proposed by computational models.

Table 2: Representative Kinetic Data for Transmetalation

| Reactant Complex | Conditions | Observed Rate Constant (k_obs) | Step Measured | Reference |

| [(i-Pr₃P)(4-FC₆H₄)Pd(OH)]₂ + 4-Fluorophenylboronic acid | THF, -30 °C | (5.78 ± 0.13) × 10⁻⁴ s⁻¹ | Decay of Pd-O-B intermediate | beilstein-journals.org |

| Arylpalladium complex from above | THF, -30 °C | (7.59 ± 0.58) × 10⁻⁴ s⁻¹ | Formation of biaryl product | beilstein-journals.org |

Understanding the Influence of Nitro-Pyridyl Substituents on Reaction Coordinates and Intermediates

The reactivity of this compound in chemical transformations, particularly in metal-catalyzed cross-coupling reactions, is profoundly influenced by the electronic and steric properties of its nitro-pyridyl scaffold. The interplay between the strongly electron-withdrawing nitro group and the heteroaromatic pyridyl ring dictates the energetic landscape of the reaction coordinates and the stability of key intermediates.

The primary influence of the substituents stems from their electronic effects on the boron atom. The nitro group, positioned at the 6-position of the pyridine ring, exerts a powerful electron-withdrawing effect through both resonance and inductive effects. This significantly increases the Lewis acidity of the boron atom in the boronic acid moiety at the 3-position. mdpi.com Enhanced Lewis acidity makes the boron center more susceptible to nucleophilic attack, which is a critical step in many of its reactions. For instance, in the ubiquitous Suzuki-Miyaura coupling, the boronic acid must be activated by a base to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻) before transmetalation can occur. organic-chemistry.orglibretexts.org The increased electrophilicity of the boron atom in this compound facilitates this activation step.

The pyridyl moiety itself introduces additional layers of complexity. The nitrogen atom in the pyridine ring is a Lewis basic site, which allows it to coordinate with the metal center of the catalyst (e.g., palladium). This coordination can have a dual effect. On one hand, it can bring the catalyst into proximity with the reactive site, potentially facilitating the reaction. On the other hand, strong coordination can lead to catalyst inhibition or the formation of off-cycle, unreactive intermediates. nih.gov Research on the Suzuki-Miyaura coupling of nitrogen-rich heterocycles has shown that product formation can be significantly inhibited by the presence of basic nitrogen atoms that compete for coordination to the palladium catalyst. nih.gov

The reaction pathway for a typical Suzuki-Miyaura coupling involving this compound proceeds through the canonical steps of oxidative addition, transmetalation, and reductive elimination. libretexts.orgrsc.org The nitro-pyridyl substituent exerts its influence primarily on the transmetalation step. After the oxidative addition of an organohalide to the Pd(0) catalyst to form a Pd(II) intermediate, the activated boronate complex of this compound transfers its organic group to the palladium center. The electron-withdrawing nature of the nitro-pyridyl group makes the aryl-boron bond more polarized and potentially facilitates this transfer.

The table below illustrates the general effect of electronic properties of boronic acid coupling partners on reaction outcomes in cross-coupling reactions, providing context for the expected reactivity of this compound.

| Boronic Acid Partner | Electronic Nature | Typical Reaction Yield | Reference |

| 4-Methoxyphenylboronic acid | Electron-donating | Good | nih.gov |

| Phenylboronic acid | Neutral | Excellent | nih.gov |

| 3-Fluorophenylboronic acid | Electron-withdrawing | Excellent | nih.gov |

| This compound | Strongly Electron-withdrawing | Expected to be reactive | nih.gov |

This table is illustrative. Yields are highly dependent on specific reaction conditions, substrates, and catalyst systems.

Computational and Theoretical Chemistry Studies on 6 Nitropyridin 3 Yl Boronic Acid

Electronic Structure Analysis

The electronic properties of a molecule govern its reactivity, stability, and intermolecular interactions. For (6-Nitropyridin-3-yl)boronic acid, the interplay between the electron-withdrawing nitro group and the boronic acid moiety on the pyridine (B92270) ring creates a unique electronic landscape that can be elucidated through various computational techniques.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the optimized geometric structure and stability of molecules. lodz.plnih.gov Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.net The process involves finding the lowest energy conformation of the molecule, which corresponds to its most stable structure. lodz.pl The absence of imaginary frequencies in the final vibrational analysis confirms that the optimized structure is a true minimum on the potential energy surface. lodz.pl

For this compound, DFT calculations would reveal key bond lengths, bond angles, and dihedral angles. These optimized parameters provide critical information about the molecule's stability and the steric and electronic effects of its substituent groups. researchgate.net For instance, the planarity of the pyridine ring and the orientation of the boronic acid and nitro groups are determined. In analogous compounds like 6-Bromo-3-Pyridinyl Boronic acid, DFT studies have provided detailed geometric data that show good correlation with experimental results. researchgate.net

Table 1: Representative Predicted Geometrical Parameters for this compound based on DFT/B3LYP Calculations

| Parameter | Bond/Angle | Predicted Value (Å or °) |

| Bond Lengths | C-B | ~1.55 Å |

| B-O | ~1.37 Å | |

| C-N (nitro) | ~1.48 Å | |

| N-O (nitro) | ~1.22 Å | |

| C-C (ring) | ~1.39 Å | |

| C-N (ring) | ~1.34 Å | |

| Bond Angles | C-B-O | ~118° |

| O-B-O | ~124° | |

| C-C-N (nitro) | ~117° | |

| O-N-O (nitro) | ~125° | |

| Note: These values are illustrative and based on calculations performed on structurally similar molecules, such as 6-Bromo-3-Pyridinyl Boronic acid. researchgate.net |

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgyoutube.com The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile). youtube.comyoutube.com

The energy of these orbitals and the gap between them (the HOMO-LUMO gap, ΔE) are crucial descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO is anticipated to be concentrated around the electron-withdrawing nitro group. This distribution facilitates intramolecular charge transfer. DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to compute the energies of these orbitals. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

| Parameter | Predicted Value (eV) | Significance |

| E(HOMO) | ~ -7.0 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| E(LUMO) | ~ -2.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ~ 4.5 eV | Indicates high kinetic stability and moderate reactivity. |

| Note: Values are representative, derived from computational studies on analogous pyridine derivatives. researchgate.netresearchgate.net |

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential, susceptible to electrophilic attack), while blue indicates regions of low electron density (positive potential, susceptible to nucleophilic attack). Green represents neutral potential. For this compound, the most negative regions (red) are expected around the oxygen atoms of the nitro and boronic acid groups. The most positive regions (blue) would likely be found near the hydrogen atoms of the boronic acid and the pyridine ring.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can then be used to interpret and verify experimental spectra.

Theoretical vibrational frequencies can be calculated using DFT methods, such as B3LYP/6-311++G(d,p). researchgate.net These calculations provide the wavenumbers and intensities of both Fourier-Transform Infrared (FT-IR) and Raman active vibrational modes. researchgate.net The calculated frequencies are often scaled by a specific factor (e.g., ~0.96) to correct for anharmonicity and other systematic errors inherent in the harmonic approximation used in the calculations. researchgate.net

The analysis of these predicted spectra, often aided by Total Energy Distribution (TED) calculations, allows for the unambiguous assignment of specific vibrational modes to the observed experimental bands. researchgate.net For this compound, key predicted vibrations would include the O-H stretching of the boronic acid group, the asymmetric and symmetric stretching of the NO₂ group, B-O stretching, and various pyridine ring stretching and bending modes.

Table 3: Predicted Major Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Scaled Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

| O-H Stretching | ~3500 - 3300 | Strong / Weak |

| C-H Stretching (Aromatic) | ~3100 - 3000 | Medium / Strong |

| NO₂ Asymmetric Stretching | ~1550 - 1520 | Very Strong / Medium |

| Pyridine Ring Stretching | ~1600 - 1400 | Strong / Strong |

| NO₂ Symmetric Stretching | ~1350 - 1320 | Very Strong / Weak |

| B-O Stretching | ~1380 - 1340 | Strong / Medium |

| B(OH)₂ Bending | ~850 - 800 | Medium / Weak |

| Note: Frequencies are illustrative and based on computational studies of related compounds like 6-Bromo-3-Pyridinyl Boronic acid. researchgate.net |

Theoretical NMR chemical shifts (¹H and ¹³C) can be calculated using the Gauge-Invariant Atomic Orbital (GIAO) method, typically coupled with a DFT approach like B3LYP. nih.gov The calculations are performed on the molecule's optimized geometry. The predicted chemical shifts (δ) are referenced against a standard, usually Tetramethylsilane (TMS), to allow for direct comparison with experimental data.

These predictions are highly valuable for confirming the molecular structure and assigning signals in the experimental NMR spectra. For this compound, the electron-withdrawing nature of the nitro group and the pyridine nitrogen would cause the nearby protons and carbons to appear at a lower field (higher ppm) compared to unsubstituted benzene (B151609) or pyridine. researchgate.net

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) |

| H (on Boronic Acid) | ¹H | ~8.0 - 8.5 |

| H (at C2) | ¹H | ~9.0 - 9.2 |

| H (at C4) | ¹H | ~8.4 - 8.6 |

| H (at C5) | ¹H | ~7.8 - 8.0 |

| C3 (with Boronic Acid) | ¹³C | ~130 - 135 (Broad due to Boron) |

| C6 (with Nitro Group) | ¹³C | ~150 - 155 |

| C2 | ¹³C | ~152 - 158 |

| C4 | ¹³C | ~140 - 145 |

| C5 | ¹³C | ~120 - 125 |

| Note: Values are representative and based on the GIAO method and analysis of similar structures. researchgate.netresearchgate.net |

UV-Vis Spectroscopy and Electronic Transitions (TD-DFT)

The electronic absorption properties of this compound can be theoretically investigated using Time-Dependent Density Functional Theory (TD-DFT). This computational method is a powerful tool for predicting the UV-Vis absorption spectra of molecules by calculating the energies of electronic transitions between molecular orbitals.

In a molecule like this compound, the key electronic transitions are expected to involve the π systems of the pyridine ring and the nitro group. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO).

Computational studies on similar nitro-substituted aromatic compounds have shown that the presence of a nitro group can lead to intramolecular charge transfer (ICT) transitions. qu.edu.qa For this compound, it is anticipated that electronic transitions would occur from the π orbital of the pyridine ring (HOMO) to the π* orbital localized on the nitro group (LUMO).

A hypothetical TD-DFT calculation for this compound, likely performed at a level of theory such as B3LYP/6-311+G(d,p), would predict the major absorption bands. The results would typically be presented in a table detailing the calculated absorption wavelength (λmax), the oscillator strength (f), and the major contributing orbital transitions.

Table 1: Hypothetical TD-DFT Calculated Electronic Transitions for this compound

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Character |

| 320 | 0.45 | HOMO -> LUMO | π -> π* (ICT) |

| 285 | 0.21 | HOMO-1 -> LUMO | π -> π |

| 250 | 0.15 | HOMO -> LUMO+1 | π -> π |

Note: The data in this table is hypothetical and serves as an illustrative example of typical TD-DFT results. Actual experimental or more detailed computational studies would be required for validated data.

The solvent environment is also a critical factor influencing UV-Vis spectra. TD-DFT calculations can incorporate solvent effects using models like the Polarizable Continuum Model (PCM), which can predict solvatochromic shifts (shifts in λmax upon changing solvent polarity). For a molecule with potential for significant charge transfer in its excited state, a red shift (bathochromic shift) in polar solvents would be expected.

Reaction Pathway Modeling and Transition State Characterization

This compound is a key substrate for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Computational chemistry, particularly DFT, is instrumental in elucidating the intricate mechanisms of such reactions, including the characterization of intermediates and transition states.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govpku.edu.cn Computational modeling can provide detailed energetic profiles of this cycle for specific substrates like this compound.

Oxidative Addition: The reaction initiates with the oxidative addition of an aryl halide to a low-valent palladium(0) complex.

Transmetalation: This is often the rate-determining step and involves the transfer of the organic group from the boronic acid to the palladium center. The boronic acid is typically activated by a base to form a more nucleophilic boronate species. Computational studies on the transmetalation step for similar heterocyclic boronic acids have highlighted the importance of the choice of base and the nature of the ligands on the palladium catalyst. nih.gov

Reductive Elimination: The final step involves the reductive elimination of the cross-coupled product from the palladium(II) complex, regenerating the palladium(0) catalyst.

For this compound, the electron-withdrawing nature of the nitro group can influence the energetics of the catalytic cycle. DFT calculations can be used to model the geometries and energies of the transition states for each elementary step. For instance, the transition state for the transmetalation step would involve the formation of a bridge between the boron and palladium atoms.

Table 2: Hypothetical Calculated Activation Energies for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

| Reaction Step | Transition State | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | TSOA | 12.5 |

| Transmetalation | TSTM | 18.2 |

| Reductive Elimination | TSRE | 8.7 |

Note: The data in this table is hypothetical and illustrative. The actual activation energies would depend on the specific aryl halide, palladium catalyst, ligands, base, and solvent system used.

The presence of the nitrogen atom in the pyridine ring can also play a role by coordinating to the palladium center, potentially leading to catalyst inhibition or alternative reaction pathways. nih.gov Computational modeling can explore these possibilities and help in the rational design of more efficient catalytic systems for the coupling of such challenging substrates. Detailed studies on the effect of nitrogen-rich heterocycles in Suzuki-Miyaura couplings have shown that the formation of stable palladium-azole complexes can inhibit the catalytic cycle. nih.gov

Chemical Transformations and Derivatives of 6 Nitropyridin 3 Yl Boronic Acid

Synthetic Routes to Functionalized Derivatives

The structure of (6-nitropyridin-3-yl)boronic acid allows for the synthesis of a wide array of derivatives. The boronic acid group is a cornerstone for forming new carbon-carbon bonds, while the pyridine (B92270) ring and its nitro substituent offer sites for further functionalization.

The introduction of additional functional groups onto the pyridine ring of this compound expands its synthetic utility. While direct functionalization of the pre-formed boronic acid is one route, a more common strategy involves the synthesis of the boronic acid from an already substituted pyridine precursor. Organoboron compounds are compatible with a wide range of functional groups, making them valuable building blocks for complex molecules molport.com. The primary methods for synthesizing pyridinylboronic acids, which can be adapted for functionalized variants, include halogen-metal exchange followed by borylation and palladium-catalyzed cross-coupling of halopyridines with diboron (B99234) reagents arkat-usa.org. These approaches allow for the incorporation of groups such as alkyls, ethers, and other substituents onto the pyridine scaffold before the boronic acid is installed.

A principal application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This reaction provides a powerful method for forming carbon-carbon bonds by coupling the pyridyl boronic acid with various aryl or heteroaryl halides and triflates. wikipedia.orgresearchgate.net The reaction is highly versatile, tolerates a broad range of functional groups, and is largely unaffected by the presence of water. researchgate.net The general mechanism involves an oxidative addition of the halide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org This methodology is widely employed to synthesize substituted biaryls and other complex molecular architectures. wikipedia.org

Table 1: Examples of Suzuki-Miyaura Coupling with Pyridylboronic Acids

| Aryl/Heteroaryl Halide | Boronic Acid/Ester | Catalyst/Base | Product |

| 3-Bromoquinoline | 3-Pyridylboronic acid | Pd(OAc)₂ / PPh₃ / K₃PO₄ | 3-Pyridin-3-ylquinoline orgsyn.org |

| Aryl Halides (General) | Arylboronic Acids | Pd₂(dba)₃ / P(t-Bu)₃ | Biaryl compounds organic-chemistry.org |

| 9-Benzyl-6-chloropurine | Arylboronic acids | Pd(PPh₃)₄ / Na₂CO₃ | 6-Aryl-9-benzylpurine researchgate.net |

| 2-Chloro-3-(trifluoromethyl)pyridine | (6-Methylpyridin-3-yl)boronic acid | Not specified | 6-Methyl-3'-(trifluoromethyl)-2,3'-bipyridine researchgate.net |

Strategic Modification of the Nitro Group

The nitro group on the pyridine ring is not merely a passive substituent; it is a key functional handle that can be transformed to introduce new functionalities, significantly broadening the synthetic possibilities.

The reduction of the nitro group of this compound to an amino group yields (6-aminopyridin-3-yl)boronic acid lookchem.combldpharm.combldpharm.com. This transformation is a fundamental step in medicinal chemistry for the preparation of primary amines. nih.gov A variety of reagents and conditions can be employed to achieve this reduction chemoselectively. The choice of reductant is crucial to ensure the boronic acid moiety remains intact.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: Using catalysts like palladium-on-carbon (Pd/C) or Raney nickel with hydrogen gas is a clean and efficient method. wikipedia.org

Metal-Based Reductions: Reagents such as iron in acidic media, tin(II) chloride (SnCl₂), or sodium hydrosulfite are widely used for reducing nitroarenes. wikipedia.org

Metal-Free Reductions: More recent methods utilize reagents like tetrahydroxydiboron in water, offering a mild and environmentally friendly alternative. organic-chemistry.org

The resulting product, (6-aminopyridin-3-yl)boronic acid, is a valuable intermediate for further derivatization. chemicalbook.com

Table 2: Selected Methods for Nitro Group Reduction

| Reagent/Catalyst | Conditions | Substrate Scope | Reference |

| Iron (Fe) | Acidic media | Industrial scale reduction of nitroaromatics | wikipedia.org |

| Catalytic Hydrogenation (e.g., Pd/C) | H₂ gas | Broad applicability for aromatic and aliphatic nitro compounds | wikipedia.org |

| Tin(II) Chloride (SnCl₂) | Acidic solution | Common laboratory-scale reduction | wikipedia.org |

| Tetrahydroxydiboron | Water, room temperature | Metal-free, chemoselective for aromatic nitro groups | organic-chemistry.org |

The conversion of the nitro group to an amino functionality opens up a vast new landscape of chemical transformations. The resulting amino group in (6-aminopyridin-3-yl)boronic acid can undergo a multitude of reactions characteristic of primary aromatic amines. This allows for the introduction of a wide range of substituents and the construction of more complex molecular frameworks.

Potential derivatizations include:

Acylation/Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides to form amides and sulfonamides.

Alkylation: Introduction of alkyl groups on the nitrogen atom.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halides, cyano groups, or hydroxyl groups.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

These derivatization techniques are fundamental in organic synthesis for modifying the properties of a molecule or for linking it to other molecular fragments. science.govresearchgate.net

Design and Synthesis of Pyridyl-Boronic Acid Esters (e.g., Pinacol (B44631) Esters)

While boronic acids are highly useful, they can undergo dehydration to form cyclic boroxines or undergo protodeboronation under certain conditions. escholarship.org To enhance stability, improve solubility in organic solvents, and facilitate purification, boronic acids are frequently converted into boronic esters. orgsyn.orgresearchgate.net The most common of these are the pinacol esters, formed by reacting the boronic acid with pinacol (2,3-dimethyl-2,3-butanediol). orgsyn.org

The synthesis is typically achieved by heating a solution of the boronic acid and pinacol in a solvent like toluene, with azeotropic removal of water using a Dean-Stark apparatus. orgsyn.org This equilibrium-driven reaction yields the stable 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine derivative. These pinacol esters are often preferred in cross-coupling reactions due to their stability and ease of handling. researchgate.net For instance, (6-Methyl-4-nitropyridin-2-yl)boronic acid pinacol ester is a commercially available building block, highlighting the utility of this protected form. synblock.com

Table 3: Comparison of Boronic Acid vs. Pinacol Ester

| Property | This compound | This compound pinacol ester |

| Structure | R-B(OH)₂ | R-B(O₂C₂Me₄) |

| Stability | Moderate; can form boroxines | High; generally stable to air, moisture, and chromatography |

| Solubility | Often more soluble in polar solvents | Generally more soluble in common organic solvents |

| Purification | Can be challenging | More amenable to standard purification techniques (e.g., column chromatography) |

| Common Use | Direct use in coupling reactions | Preferred reagent for many Suzuki-Miyaura couplings for improved consistency and yield |

Stability and Reactivity Profile of Esters versus Acids

The stability and reactivity of organoboron compounds are critical factors in their application in organic synthesis. Boronic acids and their corresponding esters exhibit distinct profiles in this regard, which is particularly relevant for electron-deficient systems like this compound.

Boronic acids, in their free form, are known to be susceptible to certain degradation pathways. For instance, electron-deficient arylboronic acids are prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source nih.gov. The presence of the strongly electron-withdrawing nitro group on the pyridine ring of this compound makes it susceptible to this decomposition pathway. Boronic acids can also be unstable under typical reaction and purification conditions, which has led to the development of more stable derivatives digitellinc.com.

In contrast, boronic esters, particularly those formed with diols like pinacol to create pinacol boronic esters, generally exhibit greater chemical stability than their corresponding boronic acids rsc.org. This enhanced stability is attributed to the protection of the Lewis acidic boron center through esterification. The lone pairs of the oxygen atoms in the ester conjugate with the electron-deficient boron center, reducing its Lewis acidity and, consequently, its reactivity towards degradation pathways like hydrolysis and protodeboronation rsc.orgchemrxiv.org. This makes boronic esters easier to handle, purify, and store over extended periods. While pinacol boronic esters offer enhanced stability, they can still be prone to hydrolysis, deboronation, and oxidation, which can complicate isolation and purification digitellinc.com. To address this, various protecting groups for aryl boronic acids have been developed digitellinc.com.

However, the increased stability of boronic esters often comes with reduced reactivity in certain chemical transformations, such as the Suzuki-Miyaura coupling. Generally, boronic acids are more reactive than boronic esters in these cross-coupling reactions researchgate.net. The reactivity of the boronic ester can be influenced by the steric bulk around the boron atom; for example, the methyl substituents on a pinacol boronic ester can impart significant steric hindrance nih.gov. The choice between using the boronic acid or a boronic ester derivative in a synthesis often involves a trade-off between stability and reactivity, tailored to the specific requirements of the reaction.

| Property | This compound | This compound Esters (e.g., Pinacol Ester) |

|---|---|---|

| Stability | Generally lower; prone to protodeboronation due to the electron-deficient nature of the nitropyridine ring nih.gov. | Generally higher; increased shelf-life and stability under basic reaction conditions nih.gov. |

| Handling | Can be challenging due to potential instability digitellinc.com. | Easier to handle and purify; often stable to chromatography digitellinc.comsigmaaldrich.com. |

| Reactivity in Cross-Coupling | Generally more reactive researchgate.net. | Generally less reactive, though this can be modulated by the choice of diol rsc.org. The active transmetalating species is not always clear, and hydrolysis to the boronic acid may occur in situ rsc.org. |

| Lewis Acidity | Higher. | Lower, due to conjugation of oxygen lone pairs with the boron center rsc.org. |

Role of Esters as Boronic Acid Equivalents in Synthesis

Boronic esters are widely employed as synthetic equivalents of boronic acids, offering practical advantages in many synthetic applications sigmaaldrich.comorganic-chemistry.org. Their enhanced stability makes them ideal for use as "masked" boronic acids, which can be stored for long periods and then used in reactions where the free boronic acid might be too unstable or reactive nih.gov.

In the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, boronic esters are frequently the reagents of choice. They are particularly valuable in the late-stage functionalization of complex molecules, as seen in the synthesis of active pharmaceutical ingredients nih.gov. The use of boronic esters can circumvent issues associated with the poor stability of the corresponding boronic acids, especially for heterocyclic and electron-deficient systems nih.gov.

The Miyaura borylation reaction provides a powerful method for the synthesis of boronic esters from aryl or vinyl halides, further highlighting their importance as synthetic intermediates rsc.orgsigmaaldrich.com. These borylated products are typically stable and can be easily purified, making them versatile building blocks for subsequent transformations sigmaaldrich.com.

While boronic esters are generally less reactive than boronic acids, reaction conditions can be optimized to facilitate their participation in cross-coupling reactions. In some cases, the boronic ester is thought to undergo hydrolysis in situ to generate the more reactive boronic acid under the basic aqueous conditions typical of the Suzuki-Miyaura reaction nih.gov. However, there is also evidence to suggest that boronic esters can participate directly in the catalytic cycle nih.gov. The specific mechanism can be complex and may depend on the nature of the ester, the catalyst, and the reaction conditions.

The use of specific types of boronic esters, such as N-methyliminodiacetic acid (MIDA) boronate esters, has further expanded the synthetic utility of these compounds. MIDA esters are exceptionally stable and unreactive under anhydrous cross-coupling conditions but can be easily deprotected to release the free boronic acid under mild aqueous basic conditions sigmaaldrich.com. This allows for iterative cross-coupling strategies where different boron-containing fragments can be sequentially introduced into a molecule.

| Application | Role of Boronic Ester | Example Reaction |

|---|---|---|

| Suzuki-Miyaura Coupling | Stable and reliable source of the organoboron nucleophile, particularly for unstable boronic acids nih.govorganic-chemistry.org. | Formation of biaryl compounds by coupling with aryl halides. |

| Miyaura Borylation | Product of the reaction, providing a stable, isolable form of the boronic acid derivative rsc.orgsigmaaldrich.com. | Synthesis of aryl or vinyl boronic esters from the corresponding halides. |

| Iterative Cross-Coupling | MIDA boronate esters act as protected boronic acids, allowing for sequential, controlled C-C bond formation sigmaaldrich.com. | Stepwise synthesis of complex organic molecules. |

| Late-Stage Functionalization | Used to introduce complex fragments in the final steps of a synthesis due to their stability and predictable reactivity nih.gov. | Synthesis of pharmaceutical agents and other complex natural products. |

Advanced Research Perspectives and Future Directions

The unique structural and electronic characteristics of (6-Nitropyridin-3-yl)boronic acid position it as a compound of significant interest for future research in organic synthesis. The presence of a Lewis acidic boronic acid, a Lewis basic pyridine (B92270) nitrogen, and a strongly electron-withdrawing nitro group on the same aromatic scaffold opens avenues for novel reactivity and applications. This section explores prospective research directions focusing on catalysis, stereoselective methods, and complex reaction design.

**6.1. Exploration of this compound in Novel Catalytic Cycles

The application of boronic acids as catalysts, beyond their traditional role as reagents in cross-coupling reactions, is a burgeoning field of study. rsc.org this compound is a compelling candidate for exploration in novel catalytic cycles due to its distinct electronic features.

Future research could investigate its role in bifunctional catalysis, where the Lewis acidic boron center and the Lewis basic pyridine nitrogen atom act in concert to activate substrates. For instance, in reactions such as amide bond formation from carboxylic acids and amines, the boronic acid could activate the carboxylic acid, while the pyridine moiety could act as a proton shuttle or activate the amine. The strong electron-withdrawing effect of the nitro group would enhance the Lewis acidity of the boron atom, potentially leading to higher catalytic activity compared to less electron-deficient arylboronic acids. nih.gov

Another promising area is its use in reductive C-N coupling reactions. While boronic acids are typically one of the coupling partners, research has shown that the nitro group can be reduced to form an amine. nih.gov A novel catalytic cycle could be envisioned where this compound itself participates in a reductive coupling with another boronic acid derivative, catalyzed by a suitable metal complex. The molybdenum-catalyzed reductive coupling of nitroarenes with boronic acids serves as a precedent for this type of transformation. nih.gov

Table 1: Potential Catalytic Applications for this compound